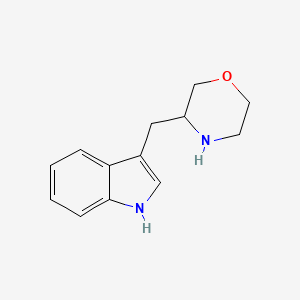

3-(Morpholin-3-ylmethyl)-1h-indole

Übersicht

Beschreibung

The compound “3-methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride” is a chemical compound with potential implications in various fields of research and industry. It has a molecular weight of 209.68 .

Synthesis Analysis

In a related compound, the research was initiated by esterification 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate, which was then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .

Molecular Structure Analysis

The structural characterization of synthesized compounds was done by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data .

Chemical Reactions Analysis

The corresponding hydrazide was reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .

Physical And Chemical Properties Analysis

The compound “3-methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride” is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

1. Synthetic Utility and Reactivity

3-(Morpholin-3-ylmethyl)-1H-indole and its derivatives exhibit a variety of chemical reactions, contributing to their synthetic utility in organic chemistry. The compound and similar structures have been involved in reactions with carbo- and heterodienophiles, producing substitution products, redox products, Diels-Alder adducts, ene adducts, and Michael-type adducts. These reactions expand the applications of this compound in synthetic chemistry, particularly in the formation of amino- or homoamino-functionalized 3-vinyl-1H-indoles, demonstrating their versatility and potential in creating complex molecular structures (Medion-Simon & Pindur, 1991).

2. Regioselective Bond Formation

Iodine-induced regioselective C-C and C-N bonds formation of N-protected indole derivatives, including 3-(Morpholin-3-ylmethyl)-1H-indole, results in the creation of bioactive compounds such as 2,3'-biindoles and 4-(1H-indol-2-yl)morpholines. This highlights the compound's role in facilitating the synthesis of biologically active molecules, potentially expanding its applications in pharmaceuticals and drug discovery (Li et al., 2011).

3. Catalytic Applications

The compound has been used in organocatalytic direct C3 alkenylation of indoles, showcasing its utility as a catalyst. This process employs simple and readily available morpholine trifluoroacetic acid salt, pointing to the practicality and potential for widespread application in various synthetic procedures (Xiang et al., 2011).

4. Anticancer Activity

Novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring synthesized from 3-(Morpholin-3-ylmethyl)-1H-indole show significant anticancer activity. Specifically, these compounds exhibit potent inhibitory effects on breast cancer cells, indicating the potential therapeutic applications of these derivatives in cancer treatment (Gaur et al., 2022).

5. Solar Energy Conversion

Derivatives of 3-(Morpholin-3-ylmethyl)-1H-indole have been utilized in the co-sensitization of dye-sensitized solar cells to improve photoelectric conversion efficiency. This application underlines the compound's potential contribution to renewable energy technologies, highlighting its role in enhancing the performance of devices that convert solar energy into electricity (Wu et al., 2009).

Safety and Hazards

Eigenschaften

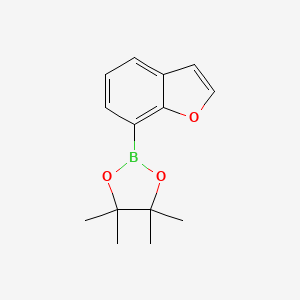

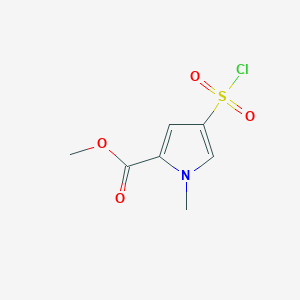

IUPAC Name |

3-(1H-indol-3-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEIPTLFNWMGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659688 | |

| Record name | 3-[(Morpholin-3-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Morpholin-3-ylmethyl)-1h-indole | |

CAS RN |

913718-45-3 | |

| Record name | 3-[(Morpholin-3-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)

![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)

![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)